Cas no 134949-40-9 (methyl 2-acetamido-1,3-benzothiazole-6-carboxylate)

methyl 2-acetamido-1,3-benzothiazole-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-acetamido-1,3-benzothiazole-6-carboxylate
- 6-Benzothiazolecarboxylic acid, 2-(acetylamino)-, methyl ester
- CHEMBL2418960
- 1UJ
- F1300-0001
- HMS1427K15
- AB00673888-01
- AKOS024604891
- SR-01000011450-1
- 4kz0
- Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate
- SR-01000011450
- IFLab1_005515
- Q27452457
- 134949-40-9
- methyl 2-acetamidobenzo[d]thiazole-6-carboxylate
- IDI1_010918
- BDBM50439712
-
- インチ: 1S/C11H10N2O3S/c1-6(14)12-11-13-8-4-3-7(10(15)16-2)5-9(8)17-11/h3-5H,1-2H3,(H,12,13,14)
- InChIKey: SJYCCQFFJCNNSS-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC(C(OC)=O)=CC=C2N=C1NC(C)=O
計算された属性
- せいみつぶんしりょう: 250.04121336g/mol
- どういたいしつりょう: 250.04121336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.412±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 10.09±0.70(Predicted)
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1300-0001-5mg |
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate |
134949-40-9 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F1300-0001-25mg |
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate |
134949-40-9 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
Life Chemicals | F1300-0001-100mg |
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate |
134949-40-9 | 90%+ | 100mg |
$372.0 | 2023-05-17 | |
Life Chemicals | F1300-0001-10mg |
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate |
134949-40-9 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F1300-0001-50mg |
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate |
134949-40-9 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
Life Chemicals | F1300-0001-5μmol |
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate |
134949-40-9 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F1300-0001-15mg |
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate |
134949-40-9 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F1300-0001-20μmol |
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate |
134949-40-9 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
Life Chemicals | F1300-0001-1mg |
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate |
134949-40-9 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F1300-0001-10μmol |
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate |
134949-40-9 | 90%+ | 10μl |
$103.5 | 2023-05-17 |
methyl 2-acetamido-1,3-benzothiazole-6-carboxylate 関連文献
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
methyl 2-acetamido-1,3-benzothiazole-6-carboxylateに関する追加情報
Professional Introduction of Methyl 2-Acetamido-1,3-Benzothiazole-6-Carboxylate (CAS No. 134949-40-9)
Methyl 2-acetamido-1,3-benzothiazole-6-carboxylate, with the CAS number 134949-40-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are widely studied due to their diverse biological activities and potential applications in drug development. The structure of methyl 2-acetamido-1,3-benzothiazole-6-carboxylate is characterized by a benzothiazole ring system with an acetamido group at position 2 and a methyl ester group at position 6. These functional groups contribute to its unique chemical properties and reactivity.
The synthesis of methyl 2-acetamido-1,3-benzothiazole-6-carboxylate typically involves multi-step reactions, often starting from benzothiazole derivatives. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions and improve yields. Such approaches not only enhance the scalability of the synthesis but also align with the growing demand for sustainable chemical processes.
One of the key areas of research on this compound is its biological activity. Studies have shown that methyl 2-acetamido-1,3-benzothiazole-6-carboxylate exhibits potential anti-inflammatory and antioxidant properties. These findings are particularly relevant in the context of developing new therapeutic agents for conditions such as neurodegenerative diseases and chronic inflammatory disorders. Furthermore, the compound has been investigated for its ability to modulate cellular signaling pathways, which could pave the way for novel drug targets.
The structural versatility of methyl 2-acetamido-1,3-benzothiazole-6-carboxylate also makes it a valuable building block in medicinal chemistry. Its benzothiazole core serves as a scaffold for further functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy. Recent research has focused on modifying the acetamido and carboxylate groups to optimize pharmacokinetic profiles and minimize off-target effects.
In terms of applications, methyl 2-acetamido-1,3-benzothiazole-6-carboxylate has shown promise in diagnostic imaging and as a precursor for advanced materials. Its ability to fluoresce under certain conditions makes it a candidate for use in biosensors and bioimaging technologies. Additionally, its compatibility with various polymer systems suggests potential applications in nanotechnology and material science.
From an environmental standpoint, understanding the fate and toxicity of methyl 2-acetamido-1,3-benzothiazole-6-carboxylate is crucial for ensuring its safe handling and disposal. Recent studies have evaluated its biodegradation pathways under different environmental conditions, providing insights into its ecological impact. These findings underscore the importance of adopting green chemistry principles in both synthesis and application.
In conclusion, methyl 2-acetamido-1,3-benzothiazole-6-carboxylate (CAS No. 134949-40-9) is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique chemical structure, coupled with ongoing research into its properties and uses, positions it as a promising candidate for future innovations in medicine, materials science, and beyond.
134949-40-9 (methyl 2-acetamido-1,3-benzothiazole-6-carboxylate) 関連製品
- 1217822-95-1((2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid)
- 898428-48-3(4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide)
- 1181033-34-0(Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl-)
- 1346617-22-8((R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt)
- 2411304-78-2(2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride)
- 878076-60-9(2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)
- 1220029-58-2(5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine)
- 332022-22-7(1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-)
- 2649065-52-9(9H-fluoren-9-ylmethyl 2-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate)
- 2228263-78-1(4-(5-nitrothiophen-2-yl)oxypiperidine)



